Calculated Lipophilicity (cLogP) Differentiation from Unsubstituted N-Benzyl-beta-alanine
N-(5-chloro-2-methoxybenzyl)-beta-alanine (C11H14ClNO3, MW 243.69) exhibits a calculated logP (cLogP) approximately 0.8–1.2 units higher than N-benzyl-beta-alanine (C10H13NO2, MW 179.22), based on the additive contribution of the 5-chloro substituent (π ≈ +0.71) and the 2-methoxy group (π ≈ -0.02) to the benzyl ring system [1]. This lipophilicity increment places the compound in a more favorable range for passive membrane permeability (cLogP ~1.5–2.0) compared to the unsubstituted analog (cLogP ~0.5–1.0), while remaining within Lipinski-compliant space . The corresponding positional isomer N-(3-chloro-4-methoxybenzyl)-beta-alanine has the same molecular formula and theoretically identical cLogP but presents a different electrostatic potential surface due to altered substituent geometry, which may lead to divergent target recognition .
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.5–2.0 (estimated from fragment constants) |
| Comparator Or Baseline | N-benzyl-beta-alanine: cLogP ≈ 0.5–1.0; N-(3-chloro-4-methoxybenzyl)-beta-alanine: cLogP ≈ 1.5–2.0 (identical formula, isomeric) |
| Quantified Difference | ΔcLogP ≈ +0.8 to +1.2 vs. unsubstituted N-benzyl analog; isomeric comparator has equivalent calculated logP but distinct substitution pattern |
| Conditions | Calculated using fragment-based π-value additive method (Hansch-Leo approach) |
Why This Matters
Higher lipophilicity within the Lipinski-compliant range (cLogP < 5) is associated with improved passive membrane permeability and blood-brain barrier penetration potential, critical for CNS-targeted transporter pharmacology programs.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. View Source
